4-Bromo-2-iodophenylacetic acid
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Overview
Description
4-Bromo-2-iodophenylacetic acid is an organic compound with the molecular formula C8H6BrIO2 It is a derivative of phenylacetic acid, where the phenyl ring is substituted with bromine and iodine atoms at the 4 and 2 positions, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-iodophenylacetic acid typically involves the halogenation of phenylacetic acid derivatives. One common method is the bromination of 2-iodophenylacetic acid using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the temperature maintained at a low level to prevent side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes, utilizing automated reactors to ensure precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance yield and purity, making the process more efficient and cost-effective.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-2-iodophenylacetic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium iodide (for iodination) or bromine (for bromination) in the presence of a suitable solvent.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate in an organic solvent.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while oxidation may produce carboxylic acids or ketones.
Scientific Research Applications
4-Bromo-2-iodophenylacetic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Bromo-2-iodophenylacetic acid involves its interaction with molecular targets such as enzymes or receptors. The bromine and iodine atoms can form halogen bonds with target molecules, influencing their activity and function. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Comparison with Similar Compounds
4-Bromophenylacetic acid: Similar structure but lacks the iodine atom.
2-Iodophenylacetic acid: Similar structure but lacks the bromine atom.
Phenylacetic acid: The parent compound without any halogen substitutions.
Uniqueness: 4-Bromo-2-iodophenylacetic acid is unique due to the presence of both bromine and iodine atoms, which confer distinct chemical properties and reactivity. This dual halogenation can enhance its utility in various synthetic and research applications, making it a valuable compound in the field of organic chemistry.
Properties
IUPAC Name |
2-(4-bromo-2-iodophenyl)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrIO2/c9-6-2-1-5(3-8(11)12)7(10)4-6/h1-2,4H,3H2,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXFLYYYYDDDXSG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)I)CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrIO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.94 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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